N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound with a molecular formula of C16H23N7O2 and a molecular weight of 345.40 g/mol This compound features a triazine ring substituted with a pyrrolidinyl group, a propoxypyridazinyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common synthetic route involves the reaction of 2,4,6-trichloro-1,3,5-triazine with pyrrolidine to form 4,6-dichloro-2-(pyrrolidin-1-yl)-1,3,5-triazine. This intermediate is then reacted with 6-propoxypyridazin-3-ol in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted triazine derivatives.
Scientific Research Applications
N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Triazine derivatives: Compounds such as melamine and cyanuric acid also contain the triazine ring and are used in various industrial applications.
Uniqueness
N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and potential biological activity .
Properties
Molecular Formula |
C16H23N7O2 |
---|---|
Molecular Weight |
345.40 g/mol |
IUPAC Name |
N,N-dimethyl-4-(6-propoxypyridazin-3-yl)oxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H23N7O2/c1-4-11-24-12-7-8-13(21-20-12)25-16-18-14(22(2)3)17-15(19-16)23-9-5-6-10-23/h7-8H,4-6,9-11H2,1-3H3 |
InChI Key |
VYVQVEHNOKODOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Origin of Product |
United States |
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